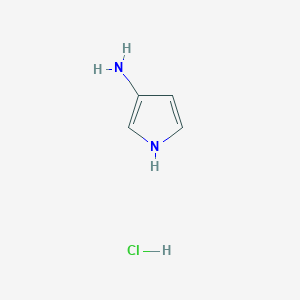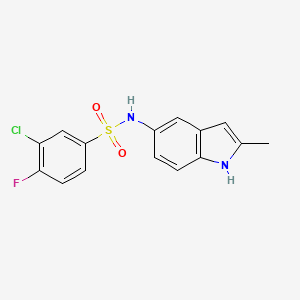
7-Iodoquinazolin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Iodoquinazolin-2-amine (CAS No. 1935610-10-8) is a chemical compound that has been explored for its various biological properties and potential applications in scientific research and industry. It is used as a laboratory chemical and in the manufacture of chemical compounds .
Synthesis Analysis
The synthesis of this compound is not explicitly mentioned in the search results. However, quinazoline derivatives have been synthesized using various methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . An approach to iodinated indolo[1,2-c]quinazoline amines via I2/cumene hydroperoxide (CHP)-promoted cascade annulation of diarylalkynes and isocyanides has been described .
Molecular Structure Analysis
The molecular formula of this compound is C8H6IN3, and its molecular weight is 271.06 g/mol . The structure of this compound includes a quinazoline ring with an iodine atom at the 7th position and an amine group at the 2nd position .
Chemical Reactions Analysis
Quinazoline derivatives, including this compound, are versatile synthetic intermediates for the metal-catalyzed carbon–carbon bond formation reactions such as the Kumada, Stille, Negishi, Sonogashira, Suzuki-Miyaura, and Heck cross-coupling reactions or carbon-heteroatom bond formation via the Buchwald-Hartwig cross-coupling .
Physical And Chemical Properties Analysis
This compound is a compound with a high GI absorption and is BBB permeant . It is not a P-gp substrate but is a CYP1A2 inhibitor . Its water solubility is low, with a Log S (ESOL) of -3.3 .
科学的研究の応用
Synthesis and Antifungal Applications
A group of novel 6-iodoquinazolin-4(3H)-one derivatives, related to 7-Iodoquinazolin-2-amine, was synthesized and evaluated for their fungicidal activities. These compounds were prepared starting from 6-iodo-2-ethoxy-4H-3,1-benzoxazin-4-one via action with various nitrogen nucleophiles, leading to potential applications in addressing fungal infections (El-Hashash et al., 2015).
Anticancer Research
Research into the anticancer properties of this compound derivatives includes the synthesis of novel polycarbo-substituted 4-anilinoquinazolines, which showed potential cytotoxicity against various cancer cell lines. These compounds were derived from 2-aryl-6-bromo-8-iodoquinazolines, highlighting a significant area of study for developing new cancer therapies (Paumo et al., 2016).
Antibacterial Properties
New 8-nitrofluoroquinolone derivatives, synthesized from a core structure similar to this compound, were investigated for their antibacterial properties. These compounds showed promising activity against both gram-positive and gram-negative bacterial strains, pointing towards potential applications in combating bacterial infections (Al-Hiari et al., 2007).
Applications in Cell Physiology
The modification of tertiary amines, including structures akin to this compound, for applications in studying cell physiology, was explored. This research demonstrated the efficient release of bioactive molecules in cellular environments, contributing to the understanding of cell signaling and function (Asad et al., 2017).
Drug Development and Optimization
The development of small libraries of 4-anilinoquinolines, including derivatives of this compound, led to the identification of potent inhibitors for Protein Kinase Novel 3 (PKN3), which is linked to various cancers. These findings offer a pathway for the development of new drugs targeting PKN3-related pathologies (Asquith et al., 2020).
作用機序
Target of Action
It is known that quinazoline derivatives, which include 7-iodoquinazolin-2-amine, have a wide range of biopharmaceutical activities . They are often used in the development of new drugs due to their diverse physiological significance and pharmacological applications .
Mode of Action
Quinazoline derivatives are known to interact with various biological targets, leading to changes in cellular processes . For instance, some quinazoline derivatives act as inhibitors of certain enzymes, blocking their activity and leading to changes in cellular function .
Biochemical Pathways
Quinazoline derivatives are known to interact with various biochemical pathways, influencing cellular processes . For example, some quinazoline derivatives have been found to inhibit the shikimate pathway, which is involved in the biosynthesis of aromatic amino acids in microorganisms .
Pharmacokinetics
The pharmacokinetic properties of this compound indicate that it has high gastrointestinal absorption and is a CYP1A2 inhibitor . Its lipophilicity, as indicated by its Log Po/w values, suggests that it may have good bioavailability . .
Result of Action
Quinazoline derivatives have been found to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antitubercular, and antiviral activities . Some quinazoline derivatives have also been found to have antimicrobial properties, suggesting that they may affect microbial growth and proliferation .
Safety and Hazards
将来の方向性
7-Iodoquinazolin-2-amine and its derivatives have potential applications in scientific research and industry. The development of strategies to efficiently functionalize presynthesized halogenated quinazolinones and quinazolines via metal-catalyzed cross-coupling reactions to afford novel polycarbo- or polyheteroatom-substituted derivatives with potential application in pharmaceuticals and materials has attracted considerable interest .
特性
IUPAC Name |
7-iodoquinazolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6IN3/c9-6-2-1-5-4-11-8(10)12-7(5)3-6/h1-4H,(H2,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZKSKODZZVPDLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(N=C2C=C1I)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6IN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-5,6-dihydro-4-(trifluoromethyl)benzo-[h]-quinazoline](/img/structure/B6592261.png)
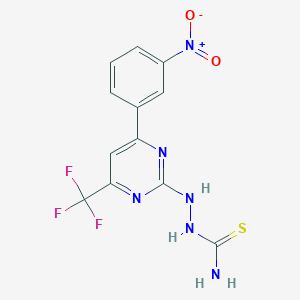
![N-[6-(1,4-Pyrazin-2-yl)-3-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid](/img/structure/B6592272.png)

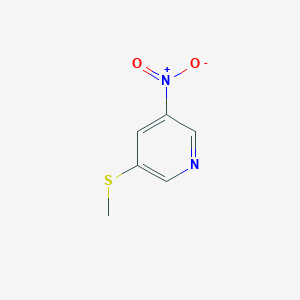
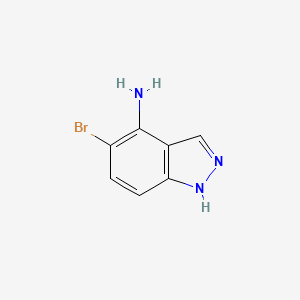
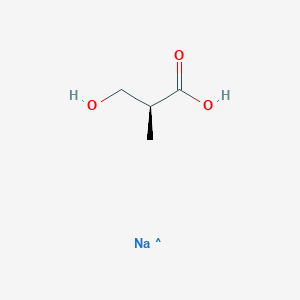
![tert-butyl N-[(3R,6R)-6-(hydroxymethyl)oxan-3-yl]carbamate](/img/structure/B6592314.png)
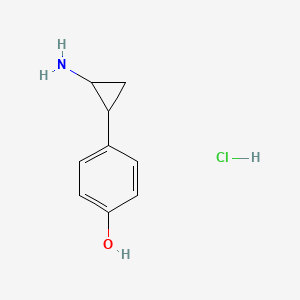
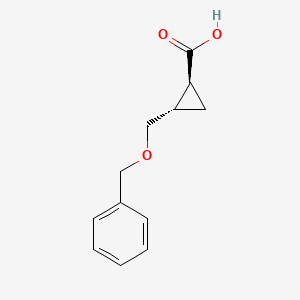
![3,5-Dichloropyrido[3,4-b]pyrazine](/img/structure/B6592359.png)
